BuChE-Preferring Inhibition Profile Distinct from Donepezil's Strong AChE Selectivity
Tacrine exhibits a modest butyrylcholinesterase (BChE) preference, in stark contrast to the strong acetylcholinesterase (AChE) selectivity of donepezil. In a head-to-head assay using freshly prepared human enzymes, tacrine inhibited AChE with an IC50 of 190 ± 40 nM and BChE with an IC50 of 47 ± 10 nM, yielding a BChE/AChE selectivity ratio of 4 [1]. By comparison, donepezil showed an AChE IC50 of 22 ± 8 nM and a BChE IC50 of 4150 ± 1700 nM, for an AChE/BChE selectivity ratio of 188 [1]. Rivastigmine also showed a BChE preference (IC50 37 ± 5 nM) but is a pseudo-irreversible carbamate, whereas tacrine is a reversible non-competitive inhibitor [1].
| Evidence Dimension | In vitro human cholinesterase inhibition potency and selectivity |
|---|---|
| Target Compound Data | AChE IC50 = 190 ± 40 nM; BChE IC50 = 47 ± 10 nM; Selectivity = 4-fold BChE-preferring |
| Comparator Or Baseline | Donepezil: AChE IC50 = 22 ± 8 nM; BChE IC50 = 4150 ± 1700 nM; Selectivity = 188-fold AChE-preferring. Rivastigmine: AChE IC50 = 4150 ± 160 nM; BChE IC50 = 37 ± 5 nM; Selectivity = 122-fold BChE-preferring. |
| Quantified Difference | Tacrine is 8.6-fold less potent at AChE than donepezil but 88-fold more potent at BChE. Its BChE selectivity is 31-fold lower than rivastigmine's. |
| Conditions | Human AChE and BChE; IC50 values determined in duplicate on a minimum of 4 different occasions from enzyme collected from the same individual (J Med Chem. 2006). |
Why This Matters
Researchers studying BChE-dependent cholinergic pathways or seeking a reversible, non-carbamate BChE-preferring inhibitor for target validation must select tacrine over AChE-selective agents such as donepezil.
- [1] Luo W, et al. Inhibition of human acetyl- and butyrylcholinesterase by novel carbamates of (-)- and (+)-tetrahydrofurobenzofuran and methanobenzodioxepine. J Med Chem. 2006;49(7):2174-2185. doi:10.1021/jm050578p. View Source
